molecular formula C6H2Br2F2S B1447707 2,6-Dibromo-3,4-difluorothiophenol CAS No. 1806351-34-7

2,6-Dibromo-3,4-difluorothiophenol

Cat. No.: B1447707
CAS No.: 1806351-34-7
M. Wt: 303.95 g/mol
InChI Key: OVZZNEPKOBZMKE-UHFFFAOYSA-N
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Description

2,6-Dibromo-3,4-difluorothiophenol is an organosulfur compound with the molecular formula C4HBr2F2S This compound is characterized by the presence of bromine and fluorine atoms attached to a thiophenol ring, making it a halogenated thiophenol derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3,4-difluorothiophenol typically involves halogenation reactions. One common method is the bromination of 3,4-difluorothiophenol using bromine or a bromine source like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and to ensure selective substitution at the 2 and 6 positions.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3,4-difluorothiophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce sulfonic acids.

Scientific Research Applications

2,6-Dibromo-3,4-difluorothiophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3,4-difluorothiophenol in chemical reactions involves the activation of the thiophenol ring by the electron-withdrawing effects of the bromine and fluorine atoms. This activation makes the compound more reactive towards nucleophiles and electrophiles, facilitating various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-3,4-difluorothiophenol is unique due to the specific positioning of bromine and fluorine atoms, which enhances its reactivity and makes it suitable for a wide range of chemical transformations. Its unique structure also imparts specific electronic properties, making it valuable in the synthesis of advanced materials and bioactive compounds.

Properties

IUPAC Name

2,6-dibromo-3,4-difluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F2S/c7-2-1-3(9)5(10)4(8)6(2)11/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZZNEPKOBZMKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)S)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901278641
Record name Benzenethiol, 2,6-dibromo-3,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806351-34-7
Record name Benzenethiol, 2,6-dibromo-3,4-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1806351-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenethiol, 2,6-dibromo-3,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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